molecular formula C13H10Br2O3 B071191 Methyl 4,7-dibromo-3-methoxy-2-naphthoate CAS No. 175204-91-8

Methyl 4,7-dibromo-3-methoxy-2-naphthoate

Cat. No.: B071191
CAS No.: 175204-91-8
M. Wt: 374.02 g/mol
InChI Key: HOLPDXPBBBQZLM-UHFFFAOYSA-N
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Description

Methyl 4,7-dibromo-3-methoxy-2-naphthoate is an organic compound with the molecular formula C13H10Br2O3 It is a derivative of naphthalene, characterized by the presence of two bromine atoms, a methoxy group, and a methyl ester group

Scientific Research Applications

Methyl 4,7-dibromo-3-methoxy-2-naphthoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and as a probe in biochemical assays.

    Medicinal Chemistry: Explored for its potential as a lead compound in drug discovery.

Safety and Hazards

While specific safety and hazard information for “Methyl 4,7-dibromo-3-methoxy-2-naphthoate” was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. Always refer to Material Safety Data Sheets (MSDS) or similar documents for specific safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,7-dibromo-3-methoxy-2-naphthoate typically involves the bromination of 3-methoxy-2-naphthoic acid followed by esterification. The bromination is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination. The resulting dibromo compound is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of substituted naphthoates.

    Reduction: Formation of dihydro derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of Methyl 4,7-dibromo-3-methoxy-2-naphthoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

    Methyl 4,7-dibromo-2-naphthoate: Lacks the methoxy group, leading to different reactivity and applications.

    Methyl 3-methoxy-2-naphthoate: Lacks the bromine atoms, resulting in different chemical properties and uses.

    4,7-Dibromo-3-methoxy-2-naphthoic acid: The carboxylic acid analogue, which has different solubility and reactivity.

Properties

IUPAC Name

methyl 4,7-dibromo-3-methoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O3/c1-17-12-10(13(16)18-2)6-7-5-8(14)3-4-9(7)11(12)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLPDXPBBBQZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381970
Record name methyl 4,7-dibromo-3-methoxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-91-8
Record name Methyl 4,7-dibromo-3-methoxy-2-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4,7-dibromo-3-methoxy-2-naphthoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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